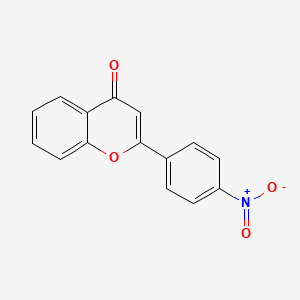
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is a compound that features a tert-butyl carbamate group attached to a trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate protecting group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Boc2O in dichloromethane with triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of Boc-protected amines or other derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected form of the corresponding amine, allowing for selective deprotection and further functionalization .
Biology and Medicine
In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. The protected amino group allows for selective modification, which is crucial in the development of pharmaceuticals .
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials that require specific functional groups for their properties .
Mechanism of Action
The mechanism of action of tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is primarily related to its ability to act as a protected amine. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various chemical reactions. This selective deprotection is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl (2-aminoethyl)carbamate: Another compound with a tert-butyl carbamate protecting group, but with a different amine structure.
Uniqueness
tert-Butyl (trans-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate is unique due to its specific structure, which combines a protected amine with a hydroxyl group on an indane scaffold. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-6-amino-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-12-10-7-9(15)5-4-8(10)6-11(12)17/h4-5,7,11-12,17H,6,15H2,1-3H3,(H,16,18)/t11-,12-/m1/s1 |
InChI Key |
AYPVOOGPVHDANQ-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H](CC2=C1C=C(C=C2)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=C1C=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)








![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)

